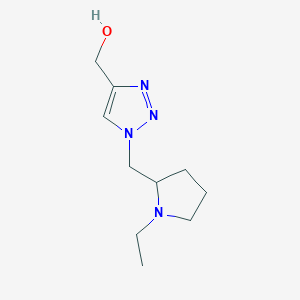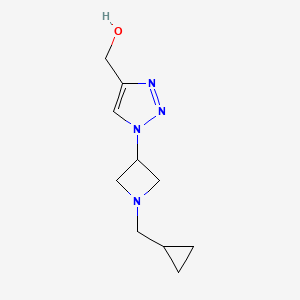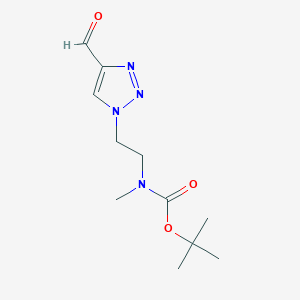
Dihidrocloruro de 1-(ciclohexil(tiofen-3-il)metil)piperazina
Descripción general
Descripción
“1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C15H26Cl2N2S and a molecular weight of 337.4 g/mol. It is a solid substance and is not intended for human or veterinary use but for research purposes.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride” is 1S/C9H14N2S.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H .Physical And Chemical Properties Analysis
“1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride” is a solid substance . It has a molecular weight of 337.4 g/mol.Aplicaciones Científicas De Investigación
Química Medicinal
En química medicinal, este compuesto podría explorarse por su potencial como bloque de construcción en la síntesis de productos farmacéuticos. Su estructura sugiere que podría interactuar con varios objetivos biológicos, lo que podría conducir al desarrollo de nuevos agentes terapéuticos. La parte piperazina es una característica común en muchos fármacos, lo que indica que este compuesto podría servir como precursor en los procesos de diseño y descubrimiento de fármacos .
Agricultura
“Dihidrocloruro de 1-(ciclohexil(tiofen-3-il)metil)piperazina” puede tener aplicaciones en el desarrollo de agroquímicos. Su anillo de tiofeno podría ser útil para crear compuestos con propiedades fungicidas o herbicidas. La investigación podría centrarse en su eficacia para proteger los cultivos de plagas y enfermedades, contribuyendo a una mayor productividad agrícola .
Ciencia de Materiales
En la ciencia de los materiales, la estructura robusta de este compuesto podría utilizarse en la creación de polímeros novedosos o recubrimientos. Su potencial para formar enlaces estables podría convertirlo en un candidato para mejorar la durabilidad de los materiales utilizados en diversas industrias, desde la automotriz hasta la aeroespacial .
Ciencia Ambiental
El compuesto podría investigarse para su uso en remediación ambiental. Sus propiedades químicas podrían permitirle unirse a los contaminantes, ayudando a su extracción de sitios contaminados. Esta aplicación sería particularmente valiosa para limpiar los residuos industriales y mitigar los riesgos ambientales .
Bioquímica
Bioquímicamente, “this compound” podría ser objeto de estudio por su interacción con las enzimas. Podría actuar como un inhibidor o activador de ciertas enzimas, proporcionando información sobre las vías metabólicas y el desarrollo de tratamientos basados en enzimas .
Farmacología
Farmacológicamente, podría explorarse el potencial del compuesto para modular los sistemas de neurotransmisores. Los derivados de piperazina son conocidos por afectar la actividad del sistema nervioso central, lo que sugiere que este compuesto podría ser beneficioso en el tratamiento de trastornos neurológicos o como agente psicotropo .
Mecanismo De Acción
- The compound’s primary target is the steroid hormone receptor ERR1 . ERR1 (estrogen-related receptor 1) is a nuclear receptor that plays a role in transcriptional regulation. It is involved in various cellular processes, including metabolism, energy homeostasis, and cell proliferation.
- The compound’s impact on biochemical pathways is not explicitly documented in the available literature. However, ERR1 is known to regulate genes involved in energy metabolism, mitochondrial function, and lipid metabolism .
Target of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Data regarding the volume of distribution is not provided. Protein binding details are not specified .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride in lab experiments has several advantages. It is a synthetic compound that is relatively easy to synthesize and is relatively stable in aqueous solutions. It also has a relatively low toxicity and is not likely to interact with other compounds. However, the use of 1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride in lab experiments also has some limitations. It is not very soluble in organic solvents and, as a result, may not be suitable for certain types of experiments. In addition, its mechanism of action is not completely understood and, as a result, it may not be suitable for certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride in scientific research. These include the development of new drugs, the evaluation of existing drugs, and the investigation of the mechanism of action of various compounds and drugs. In addition, 1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their effects on the body. Finally, 1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride could be used to investigate the biochemical and physiological effects of various compounds and drugs.
Propiedades
IUPAC Name |
1-[cyclohexyl(thiophen-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S.2ClH/c1-2-4-13(5-3-1)15(14-6-11-18-12-14)17-9-7-16-8-10-17;;/h6,11-13,15-16H,1-5,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCDQEYXVOEAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CSC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















